molecular formula C6H13BrClN B6213065 1-[1-(bromomethyl)cyclobutyl]methanamine hydrochloride CAS No. 2703778-77-0

1-[1-(bromomethyl)cyclobutyl]methanamine hydrochloride

Cat. No.: B6213065
CAS No.: 2703778-77-0
M. Wt: 214.53 g/mol
InChI Key: AVZIRXIZHNKPQB-UHFFFAOYSA-N
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Description

1-[1-(Bromomethyl)cyclobutyl]methanamine hydrochloride is a chemical compound with the molecular formula C₆H₁₃BrClN. It is a derivative of cyclobutylmethanamine, where a bromomethyl group is attached to the cyclobutyl ring. This compound is often used in various chemical reactions and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(bromomethyl)cyclobutyl]methanamine hydrochloride typically involves the bromination of cyclobutylmethanamine. The process can be summarized as follows:

    Bromination: Cyclobutylmethanamine is reacted with bromine (Br₂) in the presence of a suitable solvent, such as dichloromethane (CH₂Cl₂), to introduce the bromomethyl group.

    Hydrochloride Formation: The resulting bromomethylated product is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Bromomethyl)cyclobutyl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding cyclobutylmethanamine derivative.

    Oxidation: Oxidative reactions can convert the bromomethyl group to other functional groups, such as aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are utilized.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Reduction: The major product is cyclobutylmethanamine.

    Oxidation: Products include cyclobutylcarboxylic acid and cyclobutylaldehyde.

Scientific Research Applications

1-[1-(Bromomethyl)cyclobutyl]methanamine hydrochloride is used in various scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(bromomethyl)cyclobutyl]methanamine hydrochloride involves its reactivity as a bromomethylated compound. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The compound’s molecular targets and pathways depend on the specific reactions it undergoes and the context of its use in research or industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Bromomethyl)cyclopropylmethanamine hydrochloride
  • 1-(Bromomethyl)cyclopentylmethanamine hydrochloride
  • 1-(Bromomethyl)cyclohexylmethanamine hydrochloride

Uniqueness

1-[1-(Bromomethyl)cyclobutyl]methanamine hydrochloride is unique due to its cyclobutyl ring structure, which imparts distinct reactivity and steric properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The cyclobutyl ring provides a balance between ring strain and stability, making it a versatile intermediate in various chemical reactions.

Properties

CAS No.

2703778-77-0

Molecular Formula

C6H13BrClN

Molecular Weight

214.53 g/mol

IUPAC Name

[1-(bromomethyl)cyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C6H12BrN.ClH/c7-4-6(5-8)2-1-3-6;/h1-5,8H2;1H

InChI Key

AVZIRXIZHNKPQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)CBr.Cl

Purity

95

Origin of Product

United States

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